Retinyl (palmitate)

Description

Classification as a Retinoid and Esterified Form of Vitamin A

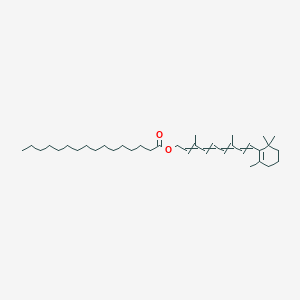

Retinyl palmitate is a fundamental compound in biology, classified as a retinoid, a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. mhmedical.comversedskin.com Specifically, it is the ester of retinol (B82714) (vitamin A) and palmitic acid, a common saturated fatty acid. versedskin.compatsnap.com This esterification makes retinyl palmitate a more stable form of vitamin A. frontiersin.org Its chemical name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl hexadecanoate (B85987), and its molecular formula is C36H60O2. mhmedical.comiarc.fr In the broader classification of organic compounds, it belongs to the class of wax monoesters. iarc.fr

Overview of its Ubiquity and Physiological Significance in Cellular Systems

Retinyl palmitate is the most abundant form of vitamin A stored in animals and is therefore a primary precursor of retinol in foods of animal origin. oregonstate.edu Within the body, the liver serves as the main storage site for vitamin A, where it is predominantly found as retinyl esters, with retinyl palmitate being the most prevalent. oregonstate.edunih.gov Significant amounts are also stored in other tissues, including adipose tissue, skin, eyes, lungs, and spleen. nih.govresearchgate.netnih.gov

Its physiological significance is vast, playing a crucial role in numerous cellular processes. researchgate.net Retinoids, including retinyl palmitate, are integral to cellular division, differentiation, and keratinization in the skin. researchgate.netnih.gov They are essential for the normal functioning of the retina, supporting both dim-light and color vision. oregonstate.edu Furthermore, retinoic acid, a metabolite derived from retinol (which is hydrolyzed from retinyl palmitate), acts as a hormone to regulate gene expression, thereby influencing cell proliferation, growth, and immune function. patsnap.com

Role as a Precursor and Storage Form within the Retinoid Cycle

Retinyl palmitate functions as a critical storage form of retinol. nih.gov This storage capability allows the body to maintain a reserve of vitamin A, which can be mobilized when dietary intake is insufficient. nih.gov When needed, retinyl esters are hydrolyzed to release retinol. patsnap.com This free retinol can then be transported to various tissues to perform its essential functions. patsnap.com

In the visual cycle, a key process for sight, all-trans-retinol is transported to the retinal pigment epithelial (RPE) cells. oregonstate.edu Within the RPE, it is esterified to form retinyl esters like all-trans-retinyl palmitate, which are then stored in specialized lipid droplets called retinosomes. mdpi.com This stored form serves as a substrate for the enzyme RPE65, which catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a crucial step in the regeneration of the visual pigment rhodopsin. mdpi.com Thus, retinyl palmitate is not just a passive storage molecule but an active participant in the dynamic retinoid cycle essential for vision. mdpi.com

Table 1: Chemical and Classification Data for Retinyl Palmitate

| Property | Value |

| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl hexadecanoate iarc.fr |

| Molecular Formula | C36H60O2 mhmedical.com |

| Molecular Weight | 524.86 g/mol iarc.fr |

| Classification | Retinoid, Wax monoester mhmedical.comiarc.fr |

| Primary Storage Form | Ester of retinol and palmitic acid versedskin.compatsnap.com |

Structure

2D Structure

Properties

IUPAC Name |

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859113 | |

| Record name | O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Synthetic Pathways of Retinyl Palmitate

Endogenous Enzymatic Synthesis of Retinyl Esters

In vertebrates, the esterification of retinol (B82714) to form retinyl esters, predominantly retinyl palmitate, is a crucial step for its storage, mainly in the liver and adipose tissue. This process is catalyzed by a group of enzymes known as acyltransferases, which facilitate the transfer of a fatty acyl group to retinol. Two primary enzymes, Lecithin:Retinol Acyltransferase (LRAT) and Acyl-CoA:Retinol Acyltransferase (ARAT), are responsible for the majority of retinyl ester synthesis, each utilizing distinct substrates and mechanisms.

Lecithin:Retinol Acyltransferase (LRAT) Activity and Substrates

Lecithin:Retinol Acyltransferase (LRAT) is recognized as the principal enzyme responsible for the esterification of retinol in the body under physiological conditions. dntb.gov.ua It is estimated that LRAT activity accounts for approximately 90% of the retinyl esters formed in the body. dntb.gov.ua This enzyme is particularly crucial in the visual cycle within the retinal pigment epithelium (RPE), as well as in major storage organs like the liver. dntb.gov.uachalmers.se

LRAT catalyzes a transesterification reaction, transferring a fatty acyl group from the sn-1 position of phosphatidylcholine (lecithin) to all-trans-retinol. dntb.gov.uadntb.gov.ua The primary fatty acyl groups transferred are from long-chain fatty acids, resulting in the formation of retinyl palmitate, retinyl stearate (B1226849), retinyl oleate, and retinyl linoleate. researchgate.net The enzyme exhibits a high degree of specificity, acting on retinol and its close derivatives. dntb.gov.ua LRAT can efficiently esterify retinol when it is bound to cellular retinol-binding proteins (CRBPs), a characteristic that distinguishes it from ARAT. researchgate.net The expression of the Lrat gene itself can be regulated by retinoid status, particularly in the liver, suggesting a feedback mechanism to maintain retinoid homeostasis. researchgate.net

Acyl-CoA:Retinol Acyltransferase (ARAT) Activity and Substrates

Acyl-CoA:Retinol Acyltransferase (ARAT) represents a separate enzymatic activity that contributes to retinyl ester synthesis. Unlike LRAT, ARAT utilizes fatty acyl-Coenzyme A (acyl-CoA) as the acyl donor for the esterification of retinol. researchgate.net This activity is present in various tissues, including the intestine, liver, lacrimal gland, and retinal pigment epithelium. researchgate.netresearchgate.netnih.gov

ARAT activity is characterized by its dependence on a pre-activated fatty acid carried by acyl-CoA. dntb.gov.ua Studies have shown that ARAT can utilize a range of acyl-CoAs as substrates, with CoA thioesters of oleic acid and saturated fatty acids from C12 to C20 being effective substrates. mdpi.com For instance, in rabbit lacrimal gland microsomes, palmitoyl-CoA, lauroyl-CoA, and stearoyl-CoA were effective substrates for retinyl ester synthesis. researchgate.net However, polyunsaturated derivatives are reported to be virtually ineffective substrates. mdpi.com ARAT is generally considered to be more effective at higher retinol concentrations and does not esterify retinol bound to CRBPs. researchgate.netnih.gov

Other Contributing Acyltransferases

Research has identified that the enzymatic activity attributed to ARAT is not from a single, unique protein but is carried out by enzymes with other primary functions. Notably, Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in the final step of triglyceride synthesis, has been shown to possess significant ARAT activity. researchgate.netacs.org

DGAT1 catalyzes the esterification of retinol using the cellular pool of acyl-CoAs. researchgate.net This activity is particularly important in the intestine and skin. researchgate.netacs.org Studies using mice lacking the Lrat gene revealed that significant retinyl ester stores could still be found in adipose tissue, suggesting an LRAT-independent pathway, likely mediated by an ARAT such as DGAT1. researchgate.netspringernature.com DGAT1 exhibits broad substrate specificity, which is a key difference from the more selective LRAT. dntb.gov.ua While LRAT is predominant in quiescent hepatic stellate cells, DGAT1 appears to become more significant during the activation of these cells. researchgate.net Another enzyme, acyl-CoA:monoacylglycerol acyltransferase 1 (MGAT1), has also been identified as contributing to ARAT activity. nih.gov

| Enzyme | Acyl Donor Substrate | Retinol Substrate Form | Key Tissues |

| LRAT | sn-1 position of Phosphatidylcholine | Bound to CRBP | Liver, Retinal Pigment Epithelium (RPE), Lungs, Testes |

| ARAT (DGAT1) | Fatty Acyl-CoA | Unbound | Intestine, Skin, Adipose Tissue, Liver |

| ARAT (other) | Fatty Acyl-CoA | Unbound | Lacrimal Gland, Retina |

Microbial Biosynthesis of Retinyl Palmitate

The chemical synthesis of retinyl palmitate has been the industrial standard, but it presents environmental concerns. Consequently, microbial biosynthesis has emerged as a promising and sustainable alternative. By harnessing the metabolic machinery of microorganisms like Escherichia coli and yeasts, researchers have successfully engineered strains capable of producing retinoids, including retinyl palmitate.

Heterologous Pathway Reconstruction in Engineered Microorganisms

The de novo biosynthesis of retinyl palmitate in a microbial host that does not naturally produce it requires the introduction of a complete heterologous pathway. This typically starts from a central metabolite like acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway to generate isoprenoid precursors. acs.org

A common strategy involves engineering a β-carotene-overproducing strain and then introducing the necessary enzymes to convert β-carotene into retinyl palmitate. nih.gov The key steps involve:

β-carotene cleavage: An enzyme such as β-carotene 15,15′-oxygenase (Bcox) or a bacteriorhodopsin-related protein-like homology protein (Blh) is introduced to cleave β-carotene into retinal. nih.govacs.org

Retinal reduction: A retinol dehydrogenase (RDH) is required to reduce retinal to retinol. dntb.gov.ua

Retinol esterification: Finally, an acyltransferase, such as the human LRAT, is introduced to esterify retinol with a fatty acid, often palmitate, to form retinyl palmitate. nih.govacs.org

One successful reconstruction was achieved in E. coli. researchgate.netnih.gov The pathway utilized genes from various organisms, including β-carotene synthesis genes from Pantoea agglomerans, a β-carotene cleavage enzyme from Salinibacter ruber, and human LRAT for the final esterification step. researchgate.net To facilitate the process, the human cellular retinol-binding protein (CRBP) was also co-expressed, as it is known to accept retinol before esterification by LRAT. nih.govacs.org

Metabolic Engineering Strategies for Enhanced Production

Beyond simply introducing the pathway, significant metabolic engineering is required to achieve high titers of retinyl palmitate. These strategies focus on optimizing the host's metabolism to channel more precursors towards the desired product and improve the efficiency of the heterologous enzymes.

Key strategies include:

Enhancing Precursor Supply: Overexpression of key genes in the native MVA or MEP pathway, such as truncated HMG-CoA reductase (tHMG1) and acetyl-CoA acetyltransferase (ERG10) in Saccharomyces cerevisiae, can significantly boost the supply of the isoprenoid precursor geranylgeranyl pyrophosphate (GGPP), a building block for β-carotene. acs.orgmdpi.com

Optimizing Enzyme Expression and Activity: Screening for enzyme orthologs from different species can identify those with the highest activity in the chosen microbial host. rsc.org For example, various β-carotene oxygenases and retinol dehydrogenases have been tested to find the most efficient combination. nih.govrsc.org Additionally, adjusting the copy numbers of the pathway genes is a critical step to balance the metabolic flux and avoid the accumulation of toxic intermediates. nih.govrsc.org

Improving Cofactor Availability: The conversion of retinal to retinol often requires cofactors like NADPH. Engineering the host to increase the intracellular pool of NADPH can enhance this conversion step. nih.gov

Fermentation Process Optimization: Fed-batch fermentation processes are often employed to achieve high cell densities and high product yields. researchgate.net This allows for controlled feeding of substrates, like glucose, to maintain optimal production conditions. dntb.gov.ua In the oleaginous yeast Yarrowia lipolytica, switching from a nitrogen-rich to a nitrogen-limited medium was shown to shift production from retinol to retinyl esters. rsc.org Furthermore, adjusting the carbon source can influence the specific type of retinyl ester produced, with specific strategies leading to the targeted synthesis of retinyl palmitate. rsc.org Two-phase fermentation, using an organic solvent like dodecane (B42187) or a natural oil like olive oil, can be used to extract the hydrophobic product in situ, which can alleviate product toxicity and improve the final yield. researchgate.netmdpi.com

These combined strategies have led to significant production titers. For instance, an engineered E. coli strain produced 69.96 mg/L of retinyl palmitate in a fed-batch fermentation. dntb.gov.uaresearchgate.net In Yarrowia lipolytica, metabolic engineering and fermentation optimization resulted in a retinyl palmitate titer of 4.53 g/L. rsc.org

| Microorganism | Key Engineering Strategies | Achieved Titer |

| Escherichia coli | Heterologous pathway from P. agglomerans, S. ruber, H. sapiens; Fed-batch fermentation. | 69.96 mg/L Retinyl Palmitate |

| Yarrowia lipolytica | Screening enzyme orthologs; Adjusting gene copy numbers; Strengthening precursor flux; Fermentation optimization (N-limitation, carbon source adjustment); Co-expression of retinol-binding protein. | 8.18 g/L Total Retinyl Esters; 4.53 g/L Retinyl Palmitate |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes (tHMG1, ERG10); Screening of retinol dehydrogenases; Cofactor (NADPH) engineering; Two-phase fermentation. | 1.2 g/L Retinol (precursor to retinyl esters) |

Chemo-Enzymatic Synthesis Approaches in Research

Chemo-enzymatic synthesis of retinyl palmitate typically involves the enzymatic esterification or transesterification of a retinol source with palmitic acid or its ester. nih.govnih.gov Lipases are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous media and their catalytic efficiency. meddocsonline.orgmdpi.com Research in this field focuses on enhancing yield, improving catalyst stability, and developing greener synthetic routes. nih.gov

A two-step chemo-enzymatic process is a common strategy. nih.gov The first step often involves the chemical hydrolysis of a starting material like retinyl acetate (B1210297) to produce retinol. nih.gov The second step is the enzymatic esterification of the resulting retinol with palmitic acid, catalyzed by an immobilized lipase (B570770). nih.gov This method allows for high substrate concentrations and can lead to high yields of pure all-trans-retinyl palmitate. nih.gov

Enzyme immobilization is a critical aspect of chemo-enzymatic synthesis, offering advantages such as enzyme reusability, enhanced stability, and simplified product purification. tandfonline.comtsijournals.com Various lipases have been immobilized on different support materials for the synthesis of retinyl palmitate.

Lipases from Candida species, such as Candida antarctica lipase B (CALB) and Candida sp. 99-125, have been extensively studied. nih.govnih.gov For instance, CALB produced by recombinant Pichia pastoris has been immobilized on macroporous resin HPD826, which demonstrated high activity. nih.govnih.gov Another study utilized fiber-like SBA-15 mesoporous material to immobilize Candida sp. 99-125 lipase, noting good adsorption capacity and enhanced thermal stability compared to the free enzyme. nih.gov Other research has explored adsorbing Candida sp. lipase onto pretreated textile, which allowed the enzyme to be reused for multiple batches. capes.gov.br

Thermomyces lanuginosus lipase (TLL) has also been effectively used when immobilized as self-assembled hybrid nanoflowers (hNFs) with apatite, showing high catalytic activity and stability. tandfonline.com Magnetic nanoparticles have also been employed as a support, allowing for easy recovery of the immobilized lipase using an external magnetic field. meddocsonline.orgtsijournals.com

The choice of support material and immobilization technique significantly influences the performance of the biocatalyst. For example, macroporous acrylic resin AB-8 has been successfully used to immobilize lipase for large-scale production. nih.gov The primary goal of immobilization in biocatalysis is to create a robust and recyclable catalyst that can be used in continuous or batch processes, making the synthesis more economically viable. tandfonline.comnih.gov

Table 1: Comparison of Different Immobilized Lipases for Retinyl Palmitate Synthesis

| Lipase Source | Immobilization Support | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Macroporous resin HPD826 | High activity (approx. 9200 U g⁻¹); reusable for 15 cycles with 54.3% final conversion ability. | nih.govnih.gov |

| Candida sp. | Pretreated textile | Reusable for at least six batches; achieved an 81% yield in 12 hours. | capes.gov.br |

| Candida sp. 99-125 | Fiber-like SBA-15 | High lipase loading and increased thermal stability. | nih.gov |

| Thermomyces lanuginosus lipase (TLL) | Apatite hybrid nanoflowers (hNFs) | Yield of 90.4%; retained 65.8% of initial activity after 10 cycles. | tandfonline.com |

| Lipase | Macroporous acrylic resin AB-8 | Used in a 700-L reactor with a 97.5% yield. | nih.govebi.ac.uk |

| Lipase | Magnetic nanoparticles | Easily recyclable using magnetic force; achieved a 51.4% yield in 10 hours. | meddocsonline.orgtsijournals.com |

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of retinyl palmitate synthesis at the research scale. Key parameters that are typically investigated include the choice of solvent, substrate molar ratio, reaction temperature, enzyme concentration, and reaction time. nih.govcapes.gov.brnih.gov

Solvent Selection: The organic solvent plays a vital role in solubilizing the substrates without deactivating the enzyme. nih.gov Hexane (B92381) and petroleum ether are commonly used solvents that have demonstrated good performance. nih.govnih.govnih.govcapes.gov.br For instance, in a system using immobilized Candida sp. lipase, hexane was the chosen solvent. capes.gov.br Similarly, the synthesis catalyzed by TLL@apatite hNFs was effectively carried out in a mixture of petroleum ether and water. tandfonline.com

Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., palmitic acid) to the retinol source (e.g., retinyl acetate or retinol) significantly affects the reaction equilibrium and rate. An excess of the acyl donor is often used to drive the reaction towards product formation. nih.govcapes.gov.br Studies have optimized this ratio to achieve high conversion rates. For example, a molar ratio of retinol to palmitic acid of 1:1.1 was used in a highly efficient process. nih.gov Another study found the optimal molecular ratio of palmitic acid to vitamin A acetate to be 2.5:1. meddocsonline.org

Reaction Temperature: Temperature influences both the enzyme's activity and stability. Each immobilized enzyme has an optimal temperature for catalysis. For the synthesis using immobilized CALB, the reaction was conducted at 35°C. nih.gov A similar optimal temperature of 35°C was found for the reaction catalyzed by TLL@apatite hNFs, where a yield of 90.4% was achieved. tandfonline.com In another instance, a reaction temperature of 30°C was found to be optimal for a process that yielded 97.5% retinyl palmitate. nih.gov

Other Parameters: Other factors investigated include the amount of immobilized enzyme, agitation speed, and water content. nih.govnih.gov For example, with immobilized CALB, the reaction was performed at a rotation speed of 160 rpm. nih.gov The presence of a small amount of water can be beneficial for lipase activity in organic media. tandfonline.comnih.gov Research has shown that a 20% water content in petroleum ether was optimal for the synthesis using TLL hNFs. tandfonline.com The reusability of the immobilized enzyme is also a key consideration, with studies showing catalysts being effectively used for multiple cycles. tandfonline.comnih.govcapes.gov.br

Table 2: Optimized Reaction Conditions from Various Research Studies

| Lipase/Immobilization | Solvent | Substrate Molar Ratio (Retinol Source:Palmitic Acid) | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Immobilized Candida sp. lipase | Hexane | 1:3 (Vitamin A Acetate:Palmitic Acid) | 25 | 12 | 81% Yield | capes.gov.br |

| Immobilized Candida sp. lipase | Petroleum Ether | 1:4.3 (Vitamin A Acetate:Ethyl Palmitate) | 30 | 12 | 83% Yield | nih.gov |

| Immobilized CALB | Petroleum Ether | 1:3.5 (Vitamin A Acetate:Palmitic Acid) | 35 | 6 | >90% Conversion | nih.gov |

| TLL@apatite hNFs | Petroleum Ether/Water | 1:3 (Vitamin A Acetate:Palmitic Acid) | 35 | 12 | 90.4% Yield | tandfonline.com |

| Immobilized lipase on resin AB-8 | n-Hexane | 1:1.1 (Retinol:Palmitic Acid) | 30 | Not Specified | 97.5% Yield | nih.gov |

| Immobilized Candida sp. 99-125 | Hexane | Not Specified | Not Specified | 6 | 74.6% Conversion | nih.gov |

| Magnetic Nanolipase (MNL) | Petroleum Ether | 1:2.5 (Retinyl Acetate:Palmitic Acid) | 35 | 10 | 51.4% Yield | meddocsonline.orgtsijournals.com |

Metabolism and Interconversion of Retinyl Palmitate

Hydrolysis of Retinyl Palmitate to Retinol (B82714)

The initial and crucial step in mobilizing vitamin A from its storage form is the hydrolysis of retinyl esters, such as retinyl palmitate, to yield free retinol. This reaction is catalyzed by a diverse group of enzymes known as retinyl ester hydrolases (REHs). The general chemical reaction is as follows:

Retinyl Palmitate + H₂O ⇌ Retinol + Palmitate nih.gov

This process occurs in various tissues, ensuring that retinol is available for either transport to peripheral tissues or conversion into its active metabolites. nih.gov

Several enzymes with REH activity have been identified, often belonging to the broader families of lipases and carboxylesterases. These enzymes are not solely dedicated to retinoid metabolism but exhibit activity towards retinyl esters. nih.gov Their characterization reveals distinct properties and locations, reflecting specialized roles in different metabolic contexts.

Carboxylesterases (CES/ES): In the liver, a major site for retinoid processing, multiple carboxylesterase isoenzymes have been identified in microsomal extracts. biologists.com Studies in rats have purified and characterized several of these, including ES10, ES4, and ES3, which collectively account for over 95% of the microsomal REH activity in the liver. biologists.com These enzymes exhibit Michaelis-Menten kinetics for retinyl palmitate hydrolysis. biologists.com

Hormone-Sensitive Lipase (B570770) (HSL): Primarily known for its role in mobilizing fatty acids from adipose tissue, HSL is also a major REH in adipocytes. nih.govdntb.gov.uamdpi.com More recently, HSL has been identified as a key REH in quiescent hepatic stellate cells (HSCs), the primary storage site for vitamin A in the liver. nih.govarvojournals.org Its activity is regulated by phosphorylation, such as through stimulation by β-adrenoreceptor agonists. nih.govdntb.gov.ua

Lipoprotein Lipase (LPL): LPL acts in the circulation to hydrolyze triglycerides in chylomicrons and other lipoproteins. nih.govpnas.org It also possesses significant REH activity, facilitating the hydrolysis of retinyl esters within these particles. nih.govresearchgate.net This action is crucial for the uptake of retinol by extrahepatic tissues like adipose tissue and skeletal muscle. nih.govresearchgate.net The hydrolytic activity of LPL is enhanced by cofactors such as apolipoprotein C-II. nih.gov

Pancreatic Triglyceride Lipase (PTL) and Carboxyl Ester Lipase (CEL): In the intestinal lumen, dietary retinyl esters must be hydrolyzed before absorption. Pancreatic enzymes, including PTL and the bile-salt activated CEL, are key players in this initial digestive step. nih.gov

REHs exhibit both tissue-specific expression and substrate preferences, which underscores their specialized physiological roles.

Tissue Distribution: The distribution of REHs aligns with the metabolic flow of retinoids.

Intestine: Carboxyl Ester Lipase (CEL) is crucial for the initial breakdown of dietary retinyl esters in the gut lumen. nih.gov

Circulation: Lipoprotein Lipase (LPL) is associated with the endothelium of extrahepatic tissues, where it acts on circulating chylomicrons to release retinol for uptake by adipose tissue, muscle, and heart. nih.govresearchgate.net

Liver: Hepatocytes and Hepatic Stellate Cells (HSCs) are central to vitamin A storage and mobilization. HSCs, which store the majority of the body's retinoids, utilize enzymes like Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL), and Adiponutrin (ADPN) to mobilize retinol. nih.govarvojournals.org Liver microsomes are rich in various carboxylesterases (ES3, ES4, ES10) that hydrolyze retinyl esters from chylomicron remnants. biologists.comnih.gov

Adipose Tissue: HSL is the primary REH responsible for mobilizing the significant retinoid stores found in adipose tissue. nih.gov

Retinal Pigment Epithelium (RPE): The RPE of the eye contains a distinct, membrane-associated REH activity that is critical for the visual cycle. encyclopedia.pubmdpi.com

Substrate Specificity: Research has revealed that some REHs have distinct preferences for the isomeric form or the fatty acyl chain of the retinyl ester.

Isomer Specificity: In the retinal pigment epithelium, the REH shows a strong preference for 11-cis-retinyl palmitate over other isomers like all-trans-, 9-cis-, and 13-cis-retinyl palmitate. encyclopedia.pubmdpi.com This specificity is vital for the visual cycle, which requires a steady supply of 11-cis-retinal.

Fatty Acyl Chain Specificity: The RPE hydrolase also demonstrates a preference for the palmitate moiety over other fatty acyl chains like stearate (B1226849), myristate, oleate, or linoleate. mdpi.com In contrast, LPL is capable of hydrolyzing a broader range of retinyl esters, including those with palmitate, stearate, oleate, and linoleate chains. nih.gov

Interactive Data Table: Key Retinyl Ester Hydrolases (REHs) and Their Functions

| Enzyme | Primary Tissue/Location | Primary Function in Retinoid Metabolism | Substrate Notes |

| Carboxylesterases (ES3, ES4, ES10) | Liver (microsomes) | Hydrolysis of retinyl esters from chylomicron remnants. biologists.com | Account for >95% of liver microsomal REH activity. biologists.com |

| Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Hepatic Stellate Cells (HSCs) | Mobilization of stored retinyl esters. nih.gov | Activity is regulated by hormonal signals via phosphorylation. nih.govdntb.gov.ua |

| Lipoprotein Lipase (LPL) | Circulation (endothelium-bound) | Hydrolysis of retinyl esters in chylomicrons for tissue uptake. nih.govresearchgate.net | Hydrolyzes palmitate, stearate, oleate, and linoleate esters. nih.gov |

| Carboxyl Ester Lipase (CEL) | Intestinal Lumen | Digestion of dietary retinyl esters for absorption. nih.gov | Exhibits broad substrate specificity. nih.gov |

| RPE-specific REH | Eye (Retinal Pigment Epithelium) | Hydrolysis of stored 11-cis-retinyl esters for the visual cycle. encyclopedia.pubmdpi.com | Highly specific for 11-cis-retinyl palmitate. encyclopedia.pubmdpi.com |

Conversion of Retinol to Retinal and Retinoic Acid

Once retinol is released from its esterified form, it undergoes a two-step oxidation process to become the biologically potent retinoic acid. This conversion is tightly regulated, as retinoic acid controls the expression of over 500 genes. nih.gov

The first step is the oxidation of retinol to retinal (retinaldehyde). This reaction is reversible and is considered the rate-limiting step in the biosynthesis of retinoic acid. nih.govresearchgate.netmdpi.com It is catalyzed by two main families of enzymes:

Retinol Dehydrogenases (RDHs): These enzymes, which are part of the short-chain dehydrogenase/reductase (SDR) superfamily, are microsomal members that catalyze the reversible reaction between retinol and retinal. mdpi.comnih.gov RDH10, in particular, has been shown to be critical for generating the retinal needed for retinoic acid synthesis during embryonic development. nih.govnih.gov

Alcohol Dehydrogenases (ADHs): These are cytosolic enzymes that also catalyze the oxidation of retinol. mdpi.comnih.govresearchgate.net Several ADH isoenzymes, including ADH1 and ADH4, have demonstrated activity with retinol. nih.govwikipedia.org Genetic studies in knockout mice suggest a postnatal role for ADHs in clearing excess retinol and generating retinoic acid under conditions of vitamin A deficiency. nih.gov

The reversible nature of this step allows cells to maintain a balance between retinol and retinal, with some RDHs also capable of reducing retinal back to retinol. nih.govnih.gov

The second step in the pathway is the oxidation of retinal to retinoic acid. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.govwikipedia.org

Three primary RALDH isoenzymes have been identified with distinct, non-overlapping expression patterns, particularly during development: nih.govencyclopedia.pub

RALDH1 (ALDH1A1)

RALDH2 (ALDH1A2)

RALDH3 (ALDH1A3)

These enzymes are critical for producing retinoic acid in specific tissues at specific times. biologists.comnih.govencyclopedia.pub For instance, RALDH2 is responsible for the majority of retinoic acid synthesis during early embryonic development, which is essential for processes like heart morphogenesis and neural development. biologists.comwikipedia.org The proposed catalytic mechanism involves a cysteine residue in the enzyme's active site attacking the retinal, leading to the formation of a thioester intermediate that is subsequently hydrolyzed to release retinoic acid. nih.govwikipedia.org

Unlike the first oxidative step, the conversion of retinal to retinoic acid is an irreversible reaction. nih.govresearchgate.netmdpi.comresearchgate.net This unidirectionality ensures that once retinoic acid is synthesized, it is committed to its biological function or subsequent degradation. This irreversible commitment makes the RALDH-catalyzed step a critical control point in regulating the levels of biologically active vitamin A. nih.govmdpi.com The tight control of this final synthesis step is crucial, as both an excess and a deficiency of retinoic acid can be harmful to an organism. nih.govmdpi.com

Interactive Data Table: Enzymes in the Oxidation of Retinol to Retinoic Acid

| Metabolic Step | Enzyme Family | Specific Enzymes | Nature of Reaction | Cofactor |

| Retinol → Retinal | Retinol Dehydrogenases (RDH) / Alcohol Dehydrogenases (ADH) | RDH10, ADH1, ADH4 nih.govnih.gov | Reversible, Rate-limiting nih.govmdpi.com | NAD⁺ |

| Retinal → Retinoic Acid | Retinaldehyde Dehydrogenases (RALDH / ALDH) | RALDH1, RALDH2, RALDH3 nih.govnih.gov | Irreversible nih.govresearchgate.netmdpi.com | NAD⁺ |

Catabolism of Retinoic Acid and its Metabolites

The biological activity of retinoic acid (RA) is tightly controlled, not only through its synthesis but also through its degradation into less active forms. This catabolic process is essential for maintaining appropriate cellular concentrations of RA, thereby preventing the detrimental effects of both its deficiency and excess. mdpi.com The primary pathway for RA elimination involves its conversion into more polar, water-soluble metabolites that can be more easily excreted from the body. nih.gov This oxidative metabolism is predominantly carried out by a specific family of enzymes, ensuring the precise regulation of RA signaling. nih.gov

Formation of Polar Metabolites (e.g., 4-hydroxy-RA, 4-oxo-RA)

The catabolism of all-trans-retinoic acid (atRA) is initiated by hydroxylation, leading to the formation of several polar metabolites. mdpi.com Among the most significant of these are 4-hydroxy-retinoic acid (4-OH-RA) and 4-oxo-retinoic acid (4-oxo-RA). nih.govnih.gov The creation of these compounds is considered a key step in the inactivation and clearance of RA. nih.gov

The process begins with the hydroxylation of the cyclohexenyl ring of the RA molecule at the C4 position, producing 4-hydroxy-RA. nih.gov This metabolite can be further oxidized to form 4-oxo-RA. nih.gov Studies using human small intestinal microsomes have identified both all-trans-4-hydroxy-RA and all-trans-4-oxo-RA as products of atRA metabolism. nih.gov While often viewed as inactivation products, these metabolites are not entirely devoid of biological activity. For instance, 4-oxo-retinoic acid can bind to retinoic acid receptors (RARs) and induce the expression of reporter genes, although its binding affinity and transactivation efficacy can vary compared to atRA. caymanchem.comnih.gov Similarly, 4-hydroxy-RA also binds to RARs, but with a lower affinity than its parent compound. caymanchem.com

Another metabolite, 18-hydroxy-retinoic acid (18-OH-RA), has also been identified as a product of RA catabolism. nih.gov These hydroxylated derivatives represent the initial steps toward making the lipophilic RA molecule more water-soluble for eventual elimination. mdpi.com

Role of Cytochrome P450 Enzymes (e.g., CYP26)

The oxidative catabolism of retinoic acid is primarily mediated by a specific group of enzymes belonging to the cytochrome P450 (CYP) superfamily. nih.gov The key players in this process are the CYP26 family of enzymes, which includes three isoforms: CYP26A1, CYP26B1, and CYP26C1. nih.govannualreviews.org These enzymes are distinguished by being both regulated by and highly active toward all-trans-RA. nih.gov

The CYP26 enzymes are critical for maintaining RA homeostasis by clearing RA from tissues. nih.gov They function as RA hydroxylases, with 4-OH-RA being the primary metabolite formed by CYP26A1 and CYP26B1. nih.gov The expression of CYP26 enzymes is often complementary to the expression of RA-synthesizing enzymes, creating precise gradients of RA concentration that are crucial for processes like embryonic development. mdpi.comresearchgate.net By degrading RA, CYP26 enzymes protect specific cells and tissues from inappropriate or excessive RA signaling. mdpi.com

CYP26A1: This is considered a major RA hydroxylase, particularly in the liver. tandfonline.comnih.gov Its expression is strongly induced by RA, creating a negative feedback loop that helps to control cellular RA levels. nih.gov

CYP26B1: This enzyme is also essential for regulating RA levels and is vital for postnatal survival and germ cell development. nih.govannualreviews.org

CYP26C1: This isoform is also involved in the metabolism of both all-trans and 9-cis isomers of retinoic acid. caymanchem.com

While the CYP26 family is paramount, other cytochrome P450 enzymes can also contribute to RA metabolism. For example, studies have implicated enzymes such as CYP1A1 and CYP3A in the formation of RA metabolites in certain tissues. nih.govcaymanchem.com However, the efficiency and specificity of the CYP26 enzymes mark them as the principal regulators of RA clearance. nih.govnih.gov

Interactive Data Table: Key Metabolites in Retinoic Acid Catabolism

| Compound Name | Abbreviation | Molecular Formula | Role |

| 4-hydroxy-retinoic acid | 4-hydroxy-RA | C₂₀H₂₈O₃ | A primary polar metabolite formed by CYP26 enzymes. nih.govcaymanchem.com |

| 4-oxo-retinoic acid | 4-oxo-RA | C₂₀H₂₆O₃ | An active metabolite formed from 4-hydroxy-RA, capable of binding to RARs. caymanchem.comnih.gov |

| 18-hydroxy-retinoic acid | 18-hydroxy-RA | C₂₀H₂₈O₃ | A polar metabolite formed during RA catabolism. nih.gov |

Transport and Storage Mechanisms of Retinyl Palmitate

Absorption and Initial Transport from the Intestine

The initial steps in the assimilation of dietary retinyl palmitate occur within the gastrointestinal tract, specifically the small intestine. Here, the compound is processed and packaged for transport via the lymphatic system.

Dietary retinyl esters are first hydrolyzed in the intestinal lumen to retinol (B82714). annualreviews.org This free retinol is then taken up by the enterocytes, the absorptive cells lining the small intestine. annualreviews.org Inside the enterocytes, retinol is re-esterified, predominantly with palmitic acid, to form retinyl palmitate. oup.comoup.com This newly synthesized retinyl palmitate, along with other dietary lipids such as triglycerides and cholesterol, is then incorporated into large lipoprotein particles called chylomicrons. annualreviews.orgoup.commdpi.com

These chylomicrons are secreted from the enterocytes into the lymphatic system, a network of vessels that runs parallel to the circulatory system. annualreviews.orgoup.commdpi.com This lymphatic route is the primary pathway for the transport of absorbed fats and fat-soluble vitamins, including retinyl palmitate, from the intestine to the systemic circulation. oup.comoup.comresearchgate.net Studies in rats have demonstrated that the absorption of retinol into the lymph is influenced by various intraluminal factors, including the concentration of bile salts and the presence of specific fatty acids. nih.gov

A study comparing water-miscible and oil-soluble retinyl palmitate as markers for chylomicrons found that the water-miscible form resulted in a more rapid absorption and an earlier peak response of plasma retinyl esters. nih.gov This suggests that the formulation of retinyl palmitate can influence the efficiency and timing of its incorporation into chylomicrons and subsequent lymphatic transport. nih.gov

Once the chylomicrons enter the bloodstream, they circulate throughout the body, delivering their lipid cargo to various tissues. The key enzyme responsible for the breakdown of triglycerides within these chylomicrons is lipoprotein lipase (B570770) (LPL). nih.govresearchgate.net LPL is located on the surface of endothelial cells lining the capillaries, particularly in adipose tissue, skeletal muscle, and the heart. researchgate.netfrontiersin.org

LPL hydrolyzes the triglycerides in chylomicrons, releasing fatty acids that can be taken up by the surrounding tissues for energy or storage. nih.govresearchgate.net This process results in the formation of smaller, denser particles known as chylomicron remnants. nih.gov While LPL's primary role is in triglyceride metabolism, it also influences the uptake of other chylomicron components, including retinyl esters. nih.govnih.gov Research suggests that LPL contributes to the extrahepatic clearance of chylomicron vitamin A. nih.gov Studies in mice have shown that the level of LPL expression in skeletal muscle and heart tissue influences the amount of retinoid taken up from chylomicrons. nih.gov Furthermore, LPL may facilitate the uptake of retinyl esters into tissues through a process that might not involve its enzymatic activity. nih.gov

Hepatic Uptake and Storage

The liver plays a central role in the metabolism and storage of vitamin A. After circulating in the bloodstream and delivering a portion of their lipid content to peripheral tissues, the chylomicron remnants, now enriched in retinyl esters and cholesterol, are primarily cleared by the liver. nih.gov

Chylomicron remnants are rapidly removed from the circulation by the liver. nih.gov This uptake is a receptor-mediated process, with apolipoprotein E (apoE) on the surface of the remnants playing a crucial role in their recognition by hepatic receptors. nih.gov The remnants first pass through fenestrations in the liver's endothelial lining to enter the space of Disse, where they can interact with hepatocytes (liver parenchymal cells). nih.gov

Several mechanisms appear to be involved in the hepatic uptake of these remnants, including direct binding to receptors such as the LDL receptor and the LDL receptor-related protein (LRP). nih.gov Studies in rats have shown that after intravenous injection of chylomicrons containing radioactive retinyl ester, the radioactivity is initially taken up by the hepatocytes. pnas.orgpnas.org This initial uptake by parenchymal cells is a critical step in the delivery of dietary vitamin A to the liver. pnas.orgpnas.org

| Parameter | Observation in Rat Liver | Reference |

| Initial Uptake | 80-90% of injected radioactive retinyl ester taken up by the liver within 30 minutes. | pnas.org |

| Primary Cell Type for Initial Uptake | Most of the initial radioactivity is found in hepatocytes. | pnas.orgpnas.org |

| Time to Peak Radioactivity in Liver | Most of the injected dose is recovered in the liver after approximately 3 hours. | pnas.org |

While hepatocytes are responsible for the initial uptake of retinyl esters from chylomicron remnants, the primary storage site for vitamin A in the liver, and indeed the entire body, is the hepatic stellate cells (HSCs). nih.govportlandpress.commdpi.comscienceopen.com These non-parenchymal cells are located in the space of Disse. mdpi.com

Following their uptake by hepatocytes, retinyl esters are hydrolyzed to retinol. mdpi.com The retinol is then thought to be transferred from the hepatocytes to the adjacent stellate cells. pnas.orgpnas.org Inside the HSCs, retinol is re-esterified, mainly to retinyl palmitate, and stored. portlandpress.commdpi.com Under normal conditions, HSCs store the vast majority of the body's vitamin A reserves in the form of retinyl esters. mdpi.comnih.gov In fact, 70% of the body's retinoid is stored in the liver, and of that, 90-95% is found in the lipid droplets of HSCs. scienceopen.com

| Cell Type | Function in Retinyl Ester Metabolism | Reference |

| Hepatocytes | Initial uptake of retinyl esters from chylomicron remnants and subsequent hydrolysis to retinol. | pnas.orgpnas.orgmdpi.com |

| Hepatic Stellate Cells | Primary storage site of vitamin A in the form of retinyl esters. | nih.govportlandpress.commdpi.comscienceopen.com |

The storage of retinyl esters within hepatic stellate cells occurs in specialized organelles called lipid droplets. portlandpress.comscienceopen.comnih.gov These droplets are composed of a core of neutral lipids, primarily retinyl esters in HSCs, surrounded by a monolayer of phospholipids (B1166683) and associated proteins. nih.gov The number and size of these lipid droplets are directly influenced by dietary retinoid intake. scienceopen.comnih.gov

Research has shown that the ability to synthesize and store retinyl esters is essential for the formation of these lipid droplets in HSCs. scienceopen.com These lipid droplets are dynamic structures, and their contents can be mobilized upon demand to release retinol into the circulation, bound to retinol-binding protein, for delivery to other tissues. mdpi.com The proteins on the surface of these droplets are believed to play a role in regulating the storage and mobilization of the stored retinyl esters. nih.gov Studies have also indicated that retinyl esters have an intrinsic ability to sequester and form lipid droplets, even in the absence of other neutral lipids like triacylglycerol. nih.gov

Mobilization of Retinyl Palmitate from Storage

The mobilization of retinyl palmitate, the primary storage form of vitamin A, is a critical process for maintaining steady levels of retinol in the blood for delivery to peripheral tissues. researchgate.netnih.gov This process predominantly occurs in the liver, the body's main reservoir for vitamin A, where retinyl esters are stored within lipid droplets in hepatic stellate cells (HSCs). nih.govnih.gov

The initial step in mobilizing stored vitamin A is the hydrolysis of retinyl esters to retinol and free fatty acids. This reaction is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). nih.govnih.gov While several enzymes have been shown to possess REH activity in vitro, the specific hydrolase responsible for the bulk of retinyl ester mobilization from HSCs under physiological conditions is still under investigation. nih.govannualreviews.org

Several candidate enzymes have been proposed to play a role in hepatic retinyl ester hydrolysis, including:

Hormone-sensitive lipase (HSL): While HSL is a key REH in adipose tissue, its expression in the liver is comparatively low. researchgate.netnih.gov

Carboxylesterases (CES): This family of enzymes has been implicated in the breakdown of retinyl esters. researchgate.net

Patatin-like phospholipase domain-containing protein 3 (PNPLA3): This lipase has been identified as responsible for retinyl palmitate hydrolysis in human HSCs. semanticscholar.org

The activation of HSCs, which can occur in response to liver injury, leads to a rapid breakdown of their retinyl ester stores. uu.nluu.nl This process is characterized by an increase in REH activity, contributing to the release of retinol. uu.nl

Once hydrolyzed to retinol within the HSCs, the retinol is then transported to hepatocytes. frontiersin.orgresearchgate.net Inside the hepatocytes, retinol binds to retinol-binding protein 4 (RBP4), a specific carrier protein synthesized primarily in the liver. frontiersin.orgfrontiersin.orgwikipedia.org The binding of retinol to RBP4 is a prerequisite for its secretion from the liver into the bloodstream. frontiersin.orgyoutube.com

The complex of retinol and RBP4, known as holo-RBP4, is then further stabilized by binding to another protein, transthyretin (TTR). nih.govfrontiersin.org This larger complex prevents the premature filtration of the relatively small RBP4 molecule by the kidneys, ensuring efficient delivery of retinol to target tissues. nih.govwikipedia.org The secretion of the holo-RBP4-TTR complex from the liver is a regulated process, influenced by the body's vitamin A status. frontiersin.org Studies have shown that liver stellate cells themselves can synthesize and secrete RBP4, suggesting a potential pathway for direct mobilization of retinol from storage into the circulation. nih.gov

Table 1: Key Proteins in Retinyl Palmitate Mobilization

| Protein | Function | Location |

|---|---|---|

| Retinyl Ester Hydrolases (REHs) | Catalyze the hydrolysis of retinyl esters to retinol. | Hepatic Stellate Cells |

| Retinol-Binding Protein 4 (RBP4) | Binds retinol for transport in the bloodstream. | Hepatocytes, Bloodstream |

| Transthyretin (TTR) | Stabilizes the holo-RBP4 complex in circulation. | Bloodstream |

Cellular Uptake and Intracellular Handling

The delivery of retinol to peripheral tissues is mediated by the interaction of the circulating holo-RBP4 with specific cell surface receptors. This process ensures that tissues with a demand for vitamin A can efficiently acquire it from the blood.

The primary receptor for the RBP4-retinol complex is the multitransmembrane protein STRA6. nih.govwikipedia.orgoup.com STRA6 is expressed in various tissues, including the eye, brain, and testis, which have a high requirement for vitamin A. oup.com It functions as both a receptor that binds holo-RBP4 and a transporter that facilitates the movement of retinol across the cell membrane. nih.govwikipedia.orgnih.gov

The mechanism of retinol uptake via STRA6 involves the binding of holo-RBP4 to the extracellular domain of the receptor. wikipedia.org This interaction triggers the release of retinol from RBP4 and its transport into the cell, while the apo-RBP4 (RBP4 without retinol) remains outside. nih.govresearchgate.net The transport process is bidirectional, meaning STRA6 can also mediate the efflux of retinol from the cell to apo-RBP4. nih.govnih.gov The efficiency of retinol uptake is enhanced by its subsequent intracellular processing, which creates a concentration gradient that favors influx. nih.gov

Once inside the cell, retinol is immediately bound by cellular retinol-binding proteins (CRBPs), primarily CRBP1 and CRBP2. amegroups.orgnih.gov These proteins are abundant in the cytoplasm and play several crucial roles in intracellular retinol handling:

Solubilization and Transport: CRBPs bind the hydrophobic retinol molecule, preventing its non-specific interactions with other cellular components and facilitating its transport within the aqueous cytoplasm. nih.gov

Substrate Channeling: Holo-CRBP (the complex of CRBP and retinol) acts as the primary substrate for enzymes involved in retinol metabolism. nih.gov It delivers retinol to lecithin:retinol acyltransferase (LRAT) for esterification back into retinyl esters for storage, or to retinol dehydrogenases for oxidation to retinaldehyde, the first step in the synthesis of retinoic acid. nih.govnih.gov

Metabolic Regulation: By sequestering retinol and presenting it to specific enzymes, CRBPs regulate the metabolic fate of retinol, directing it towards either storage or conversion to active metabolites. nih.gov

CRBP1 is widely expressed, while CRBP2 is found predominantly in the absorptive enterocytes of the small intestine, where it plays a key role in the uptake and initial processing of dietary vitamin A. nih.govnih.govresearchgate.net The tight binding of retinol by CRBPs is essential for maintaining a low intracellular concentration of free retinol, thereby driving its uptake through the STRA6 receptor. nih.gov

Table 2: Proteins Involved in Cellular Retinol Uptake and Handling

| Protein | Function | Location |

|---|---|---|

| STRA6 | Cell surface receptor and transporter for retinol from holo-RBP4. | Plasma Membrane |

| CRBP1 | Binds intracellular retinol, facilitates transport and metabolism. | Cytoplasm (widespread) |

| CRBP2 | Binds intracellular retinol in the intestine, involved in dietary vitamin A absorption. | Cytoplasm (Small Intestine) |

Molecular and Cellular Mechanisms of Retinyl Palmitate Action Via Its Metabolites

Nuclear Receptor Binding and Activation

The effects of retinoic acid are orchestrated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.gov These receptors are members of the steroid hormone receptor superfamily and are crucial in mediating the genomic effects of retinoids. nih.govnih.gov

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

There are three distinct subtypes for both RARs (RARα, RARβ, and RARγ) and RXRs (RXRα, RXRβ, and RXRγ), each encoded by a separate gene. wikipedia.org These receptors are ligand-activated transcription factors. wikipedia.org RARs can bind to both all-trans retinoic acid (ATRA) and its isomer, 9-cis-retinoic acid, with high affinity. wikipedia.orgnih.gov In contrast, RXRs are specifically activated by 9-cis-retinoic acid. nih.govyoutube.com

The primary mechanism of action involves the formation of a heterodimer between an RAR and an RXR. wikipedia.orgyoutube.com This RAR/RXR heterodimer is the functional unit that binds to DNA and regulates gene transcription. nih.gov In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences and actively represses gene expression. wikipedia.orgfrontiersin.org The binding of a ligand, such as ATRA to RAR, induces a conformational change in the receptor complex, leading to the activation of gene transcription. wikipedia.orgnih.gov

| Receptor Family | Subtypes | Primary Ligand(s) |

|---|---|---|

| Retinoic Acid Receptors (RARs) | RARα, RARβ, RARγ | All-trans retinoic acid (ATRA), 9-cis-retinoic acid |

| Retinoid X Receptors (RXRs) | RXRα, RXRβ, RXRγ | 9-cis-retinoic acid |

Heterodimerization with Other Nuclear Receptors (e.g., PPARα)

RXRs are notable for their ability to form heterodimers not only with RARs but also with a variety of other nuclear receptors. nih.gov This positions RXRs as master regulators in nuclear receptor signaling. youtube.com Other partners for RXR heterodimerization include the peroxisome proliferator-activated receptors (PPARs), the vitamin D receptor (VDR), and the thyroid hormone receptor (TR). nih.govnih.gov

The formation of these different heterodimers allows for a complex interplay and cross-talk between various signaling pathways. nih.gov For instance, the PPARs, which are key regulators of lipid metabolism, must heterodimerize with RXR to exert their functions. nih.gov This competition for RXR among different nuclear receptors is a critical aspect of gene regulation, and the relative expression levels of these receptors in a given cell type can determine the ultimate biological response. nih.gov

Retinoid Response Elements (RAREs) on Target Genes

The RAR/RXR heterodimers regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. wikipedia.orgbioscientifica.com The consensus sequence for a RARE typically consists of two direct repeats of the hexanucleotide sequence PuG(G/T)TCA separated by a specific number of nucleotides (a spacer). nih.govtocris.com The most common configuration is a direct repeat separated by five base pairs (DR-5). researchgate.net The RAR/RXR heterodimer binds to these RAREs, with the RXR typically occupying the 5' (upstream) half-site and the RAR binding to the 3' (downstream) half-site. tocris.com The presence and specific arrangement of these RAREs within a gene's promoter determine its responsiveness to retinoic acid. nih.gov

Gene Expression Regulation

The binding of retinoic acid to the RAR component of the RAR/RXR heterodimer initiates a series of events that ultimately modulate the transcription of target genes. bioscientifica.com This regulation can result in either the activation or repression of gene expression, depending on the specific gene and cellular context. nih.gov

Transcriptional Activation and Repression

In its unliganded state, the RAR/RXR heterodimer bound to a RARE actively represses transcription. frontiersin.orgresearchgate.net This is achieved through the recruitment of corepressor proteins. wikipedia.org Upon binding of an agonist like ATRA to RAR, the receptor undergoes a conformational change. nih.gov This change leads to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins. wikipedia.orgresearchgate.net This switch from a repressive to an activational complex is a key mechanism in retinoid signaling. nih.gov

While the predominant action of liganded RAR/RXR is transcriptional activation, retinoic acid can also mediate gene repression. pnas.org This can occur through several mechanisms, including interference with the activity of other transcription factors, such as AP-1. pnas.orgtandfonline.com

Involvement of Coactivators and Corepressors

The regulation of gene expression by the RAR/RXR heterodimer is critically dependent on its interaction with coactivator and corepressor proteins. nih.gov

In the absence of a ligand, the heterodimer associates with corepressor complexes, which often include proteins like silencing mediator for retinoid and thyroid hormone receptors (SMRT) and nuclear receptor corepressor (NCoR). nih.govpnas.org These corepressors, in turn, recruit histone deacetylases (HDACs), which modify chromatin to create a more compact structure, thereby repressing transcription. frontiersin.orgresearchgate.net

Upon ligand binding, the conformational change in the RAR/RXR complex facilitates the release of corepressors and the recruitment of coactivators. wikipedia.orgresearchgate.net A multitude of coactivators have been identified, including members of the p160/steroid receptor coactivator (SRC) family (such as SRC-1), and proteins with histone acetyltransferase (HAT) activity like CBP/p300 and PCAF. nih.govpnas.org These coactivators help to remodel chromatin into a more open state, making it accessible to the transcriptional machinery and leading to gene activation. researchgate.net The dynamic interplay between the recruitment of corepressors and coactivators allows for precise control over the expression of retinoid-responsive genes. nih.gov

| Coregulator Type | Examples | Function in Retinoid Signaling |

|---|---|---|

| Corepressors | NCoR, SMRT | Recruited by unliganded RAR/RXR; mediate transcriptional repression, often via HDAC recruitment. |

| Coactivators | SRC-1, CBP/p300, PCAF | Recruited by liganded RAR/RXR; mediate transcriptional activation, often via histone acetyltransferase (HAT) activity. |

Modulation of Enzymatic Activities and Protein Expression

The primary mechanism by which retinyl palmitate's metabolites exert their effects is through the modulation of protein expression, which in turn affects a vast array of enzymatic activities and cellular functions. It is estimated that all-trans retinoic acid regulates the expression of over 500 genes, either directly or indirectly.

Direct Gene Regulation: Direct regulation occurs when the ATRA-bound RAR/RXR complex binds to a RARE in a gene's promoter or enhancer region, thereby activating or repressing its transcription. nih.gov This is the classical, or genomic, pathway of retinoid action. Genes directly regulated by ATRA include those involved in cell differentiation, proliferation, and apoptosis, as well as those that play a role in retinoid metabolism itself. For instance, ATRA can induce the expression of RARβ and cellular retinol-binding protein I (CRBP-I).

Regulation of Metabolic Enzymes: ATRA plays a crucial role in regulating its own homeostasis by controlling the expression of enzymes involved in its synthesis and degradation. For example, ATRA can induce the expression of cytochrome P450 family 26 (CYP26) enzymes, which are responsible for catabolizing ATRA and preventing its accumulation to excessive levels. It can also modulate the expression of alcohol and retinaldehyde dehydrogenases involved in its synthesis. Furthermore, studies have shown that ATRA can selectively modulate the activities of various drug-metabolizing enzymes, such as certain cytochrome P450s (CYPs).

Indirect Gene Regulation and Protein Expression: Indirect regulation of gene expression by ATRA can occur through several mechanisms. These include the ATRA-mediated regulation of other transcription factors, which then go on to control their own sets of target genes. Additionally, the non-genomic effects of ATRA on signaling pathways like MAPK can lead to the phosphorylation and activation of other proteins and transcription factors, ultimately altering gene expression. The localization of RARα in neuronal dendrites suggests a non-nuclear function in regulating local protein synthesis.

Table 2: Examples of Proteins and Enzymes Modulated by All-Trans Retinoic Acid (ATRA)

| Category | Protein/Enzyme | Function | Effect of ATRA |

|---|---|---|---|

| Nuclear Receptors | Retinoic Acid Receptor β (RARβ) | Mediates ATRA signaling | Upregulation of expression |

| Binding Proteins | Cellular Retinol-Binding Protein I (CRBP-I) | Intracellular transport of retinol (B82714) | Upregulation of expression |

| Metabolic Enzymes | Cytochrome P450 26A1 (CYP26A1) | Catabolism of ATRA | Upregulation of expression |

| Cytochrome P450 3A4 (CYP3A4) | Drug metabolism | Modulation of activity | |

| Signaling Proteins | c-erbB-2 (HER2) | Receptor tyrosine kinase | Down-regulation of expression |

| CD103 | Integrin alpha E chain | Upregulation of expression (via p38 MAPK) | |

| Transcription Factors | STAT3, STAT5 | Signal transduction and transcription | Modulation of activity |

Role of Retinyl Palmitate in Specific Biological Processes Mechanistic Focus

Regulation of Cellular Differentiation and Proliferation

The primary mechanism through which retinyl palmitate exerts its influence is via the control of gene transcription mediated by retinoic acid. Retinoic acid enters the cell nucleus and binds to specific nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR-RXR) that then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately regulating the rate of transcription and altering the cell's protein expression profile, which dictates its state of differentiation and proliferative capacity.

In the epidermis, retinyl palmitate is enzymatically hydrolyzed to retinol (B82714), which is subsequently oxidized to retinaldehyde and then to retinoic acid. This localized conversion is central to its effects on keratinocytes, the predominant cell type in the epidermis.

Normalization of Differentiation: Retinoic acid modulates the expression of various keratin (B1170402) proteins. It has been shown to suppress the expression of terminal differentiation markers, such as keratins K1 and K10, which are characteristic of the suprabasal, differentiated layers of the epidermis. Concurrently, it can promote the expression of markers associated with the basal, proliferative layer. This action results in a more organized and normalized process of keratinization, leading to a less compacted stratum corneum and a healthier epidermal structure.

Stimulation of Proliferation: By influencing gene expression, retinoic acid stimulates the proliferation of basal keratinocytes. This leads to an increase in epidermal thickness (acanthosis), contributing to a more robust epidermal barrier.

Table 1: Mechanistic Effects of Retinyl Palmitate-Derived Retinoic Acid on Keratinocytes

| Cellular Process | Key Molecular Target / Mediator | Observed Biological Outcome |

|---|---|---|

| Cellular Differentiation | Transcription of keratin genes (e.g., K1, K10) | Suppression of terminal differentiation markers, leading to normalized keratinization. |

| Cellular Proliferation | Genes regulating the cell cycle in basal keratinocytes | Increased proliferation of basal cells, resulting in epidermal thickening (acanthosis). |

| Gene Regulation | Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) | Activation or repression of genes containing Retinoic Acid Response Elements (RAREs). |

Within the dermis, retinyl palmitate-derived retinoic acid significantly impacts fibroblasts, the cells responsible for synthesizing and maintaining the extracellular matrix (ECM).

Stimulation of ECM Synthesis: Retinoic acid directly stimulates fibroblast activity. It binds to nuclear receptors within fibroblasts, upregulating the transcription of genes encoding key ECM proteins. This includes a marked increase in the synthesis of procollagen (B1174764) I and procollagen III, which are the precursors to the most abundant types of collagen in the skin. Furthermore, it enhances the production of elastin (B1584352) and glycosaminoglycans (GAGs), such as hyaluronic acid, which are crucial for skin hydration and elasticity.

Inhibition of ECM Degradation: A critical aspect of ECM remodeling is the balance between synthesis and degradation. Retinoic acid helps shift this balance toward synthesis by inhibiting the expression and activity of a family of enzymes called matrix metalloproteinases (MMPs), including collagenase (MMP-1) and gelatinases (MMP-2, MMP-9). These enzymes are responsible for breaking down collagen and other matrix components. By suppressing MMPs, retinoic acid helps preserve the existing dermal matrix.

Table 2: Influence of Retinyl Palmitate-Derived Retinoic Acid on Fibroblasts and ECM

| Target Component | Mechanism of Action | Net Result on ECM |

|---|---|---|

| Fibroblasts | Stimulation of cellular proliferation and metabolic activity. | Increased population of active, matrix-producing cells. |

| Collagen (Type I & III) | Upregulation of procollagen gene transcription (COL1A1, COL3A1). | Increased deposition of new collagen fibers in the dermis. |

| Elastin & GAGs | Increased gene expression for elastin and enzymes involved in GAG synthesis. | Enhanced skin elasticity and hydration capacity. |

| Matrix Metalloproteinases (MMPs) | Inhibition of gene expression and enzymatic activity of MMP-1, MMP-2, etc. | Decreased degradation of existing collagen and other ECM components. |

Retinoids, including the active form derived from retinyl palmitate, are known potent inhibitors of adipogenesis (the formation of fat cells). This process is controlled by a cascade of transcription factors.

Suppression of Adipogenic Transcription Factors: Research has demonstrated that retinoic acid can suppress the expression and/or activity of key master regulators of adipocyte differentiation. These include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). By inhibiting these crucial transcription factors, retinoic acid effectively blocks the developmental program that converts pre-adipocytes into mature, lipid-storing adipocytes.

Involvement in Metabolic Pathways at the Cellular Level

The regulatory effects of retinyl palmitate extend to the direct modulation of cellular metabolic pathways, primarily concerning lipids and proteins. This is a direct consequence of its ability to alter the expression of genes encoding for metabolic enzymes and regulatory proteins.

Retinyl palmitate itself is a lipid ester and a key player in the vitamin A storage and transport cycle. Its hydrolysis by enzymes like retinyl palmitate hydrolase (RPH) is the rate-limiting step in mobilizing retinol from storage pools in the liver and other tissues. Beyond its role in the vitamin A cycle, its metabolite, retinoic acid, influences broader lipid metabolism. In sebaceous glands, for example, retinoic acid has been shown to inhibit sebocyte proliferation and lipogenesis, thereby reducing sebum production. This effect is mediated by the downregulation of genes involved in fatty acid and triglyceride synthesis.

The impact of retinyl palmitate on protein metabolism is most prominently illustrated by its effect on collagen synthesis in dermal fibroblasts, as detailed previously. This is a classic example of metabolic pathway regulation at the genetic level.

Transcriptional Upregulation: The process begins when retinoic acid activates the RAR-RXR complex in the fibroblast nucleus.

Gene Activation: This complex binds to RAREs in the promoter regions of the COL1A1 and COL3A1 genes, which code for procollagen I and III, respectively.

Increased Protein Synthesis: This binding event significantly increases the rate of messenger RNA (mRNA) transcription from these genes. The resulting mRNA molecules are then translated into procollagen protein chains by ribosomes on the endoplasmic reticulum.

Post-Translational Modification and Secretion: The newly synthesized procollagen chains undergo extensive post-translational modifications before being secreted from the fibroblast into the extracellular space, where they are assembled into mature, functional collagen fibrils. This entire cascade, from gene to functional protein, represents a direct and potent influence on a specific protein metabolic pathway.

Table 3: Step-wise Stimulation of Collagen Protein Synthesis by Retinoic Acid

| Step | Cellular Location | Key Molecular Events | Metabolic Outcome |

|---|---|---|---|

| 1. Signal Reception | Cytoplasm / Nucleus | Retinyl palmitate is converted to retinoic acid (RA). | Generation of the active signaling molecule. |

| 2. Receptor Binding | Nucleus | RA binds to and activates the RAR-RXR heterodimer complex. | Formation of an active transcription factor complex. |

| 3. Gene Transcription | Nucleus | The RA-RAR-RXR complex binds to RAREs on DNA, initiating transcription of procollagen genes (COL1A1, COL3A1). | Increased synthesis of procollagen mRNA. |

| 4. Protein Translation | Endoplasmic Reticulum | Procollagen mRNA is translated into polypeptide chains by ribosomes. | Increased synthesis of procollagen protein. |

| 5. Secretion & Assembly | Extracellular Space | Procollagen is secreted and processed into mature collagen fibrils. | Net increase in dermal collagen matrix. |

Impact on Carbohydrate Metabolism (e.g., TCA cycle)

Retinyl palmitate, as a storage and precursor form of vitamin A, influences carbohydrate metabolism primarily through its conversion to the biologically active metabolite, all-trans-retinoic acid (atRA). wikipedia.orgresearchgate.net This active form modulates the transcription of genes encoding key enzymes involved in metabolic pathways, including the Tricarboxylic Acid (TCA) cycle. scielo.br The liver, a major site for both vitamin A storage and carbohydrate metabolism, is a key location for these regulatory actions. wikipedia.org

The influence of retinoids on carbohydrate metabolism is multifaceted:

Regulation of Glycolytic Enzymes: Studies have shown that vitamin A status affects the expression and activity of crucial glycolytic enzymes. In vitamin A deficient animals, the messenger RNA (mRNA) levels of hepatic glucokinase (Gck) are lower compared to their counterparts with sufficient vitamin A. nih.gov Retinoic acid not only increases the expression of hepatic Gck but can also work synergistically with insulin (B600854) to induce its expression in primary rat hepatocytes. nih.gov Conversely, high doses of retinyl palmitate have been observed to decrease the activities of key hepatic glycolytic enzymes like phosphofructokinase and pyruvate (B1213749) kinase in rats. mdpi.com

Modulation of TCA Cycle Enzymes: All-trans-retinoic acid treatment has been demonstrated to increase the expression of key enzymes within the TCA cycle. In models of human liver cells, atRA treatment significantly increased the expression of isocitrate dehydrogenase (IDH2), a crucial enzyme in the cycle. mdpi.com Furthermore, the retinoic acid receptor-related orphan receptor α (RORα), a nuclear receptor involved in retinoid signaling, directly regulates the expression of citrate (B86180) synthase (CS), the enzyme that catalyzes the first step of the TCA cycle. e-century.usresearchgate.net In mice with a nonfunctional RORα protein, both the mRNA expression and enzymatic activity of citrate synthase were found to be significantly decreased in the liver. e-century.us

Control of Pyruvate Entry into the TCA Cycle: Retinoic acid can regulate the activity of the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper for the entry of pyruvate into the TCA cycle. It achieves this by transcriptionally regulating pyruvate dehydrogenase kinase 4 (Pdk4). researchgate.net PDK4 phosphorylates and inactivates the PDH complex, thereby reducing the conversion of pyruvate to acetyl-CoA. This regulation is a critical factor in maintaining metabolic flexibility in tissues like the heart. researchgate.net

Table 1: Influence of Retinoids on Key Carbohydrate Metabolism Enzymes

| Enzyme | Metabolic Pathway | Observed Effect of Retinoids (Primarily Retinoic Acid) | Reference |

|---|---|---|---|

| Glucokinase (Gck) | Glycolysis | Expression is increased; effect can be synergistic with insulin. | nih.gov |

| Phosphofructokinase | Glycolysis | Activity decreased with high-dose retinyl palmitate. | mdpi.com |

| Pyruvate Kinase | Glycolysis | Activity decreased with high-dose retinyl palmitate. | mdpi.com |

| Citrate Synthase (CS) | TCA Cycle | Expression and activity are positively regulated by RORα, a retinoid-related receptor. | e-century.usresearchgate.net |

| Isocitrate Dehydrogenase (IDH2) | TCA Cycle | Expression is increased. | mdpi.com |

| Pyruvate Dehydrogenase Kinase 4 (Pdk4) | Regulation of PDH Complex | Expression is transcriptionally regulated. | researchgate.net |

Cellular Homeostasis and Stress Response Mechanisms

Influence on Oxidative Stress Response

Retinyl palmitate and its metabolites have a dual and context-dependent role in the cellular oxidative stress response. Their action can be either antioxidant or pro-oxidant, depending on factors such as concentration and cellular environment. scielo.brmdpi.com

As an antioxidant , retinyl palmitate is recognized for its ability to combat oxidative stress. researchgate.netnih.gov It can reduce the levels of reactive oxygen species (ROS) and has been shown to protect against myocardial ischemia/reperfusion injury by increasing the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. e-century.us This protective effect against oxidative damage has been observed even at low doses. researchgate.net The mechanism involves scavenging free radicals, which protects cellular structures from damage. ebi.ac.uk

Conversely, under certain conditions, retinoids can exhibit pro-oxidant activity. High concentrations of retinyl palmitate can generate ROS and induce cytotoxicity. ebi.ac.uk Exposure to UVA light can also cause retinyl palmitate to become a pro-oxidant, leading to the generation of superoxide anion radicals and singlet oxygen, which can induce lipid peroxidation and damage cellular components. researchgate.net This pro-oxidant effect may be linked to its ability to induce apoptosis in certain cells, such as cancer cells, by enhancing oxidative stress beyond a tolerable threshold. mdpi.com Theoretical studies suggest that retinol can act as a pro-oxidant by yielding reactive hydroxyl radicals. acs.org

Regulation of Apoptosis

Retinyl palmitate, primarily through its conversion to active metabolites like retinoic acid, is a significant modulator of apoptosis, or programmed cell death. patsnap.com This regulatory function is crucial for tissue homeostasis and is a key mechanism behind its use in certain therapies. nih.govresearchgate.net The effect of retinoids on apoptosis can be either inductive or inhibitory, depending on the cell type and context. nih.gov

The pro-apoptotic action of retinoids is particularly evident in cancer cells. researchgate.net The mechanisms are complex and involve the regulation of key apoptotic signaling pathways:

Modulation of Bcl-2 Family Proteins: Retinoids can alter the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. mdpi.com Studies have shown that vitamin A can suppress the expression of the pro-apoptotic gene Bax while upregulating the anti-apoptotic gene Bcl-2 in corneal epithelial cells of a dry eye model, thereby inhibiting apoptosis in that specific context. nih.gov In contrast, in other models, such as in treating acute myeloid leukemia (AML), retinoic acid has been shown to downregulate the Bcl-2 protein, promoting cell death. nih.gov Retinyl palmitate has been found to reduce apoptosis by suppressing the expression of pro-apoptotic proteins like Bax. nih.gove-century.us

Activation of Caspases: The execution of apoptosis is carried out by a family of proteases called caspases. Retinoid-induced apoptosis often involves the activation of these enzymes. For instance, vitamin A treatment can lead to the activation of caspase-3 and caspase-7. nih.gov This activation is often a downstream consequence of mitochondrial-dependent events, such as the release of cytochrome c. researchgate.netnih.gov

Link with Oxidative Stress: The induction of apoptosis by retinoids can be directly linked to their pro-oxidant activity. Retinol has been shown to cause mitochondrial-dependent apoptosis in Sertoli cells through a mechanism involving oxidative stress. researchgate.netnih.gov The generation of ROS leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in cell death. nih.gov

Table 2: Research Findings on Retinoid Regulation of Apoptosis

| Model/Cell Type | Retinoid Used | Key Finding | Reference |

|---|---|---|---|